3,3',4-Trifluorobenzhydrol
Description
Significance of Fluorinated Organic Compounds in Chemical Science
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.gov Although fluorine is the thirteenth most abundant element in the earth's crust, naturally occurring fluorinated organic compounds are exceedingly rare, making synthetic fluorination methods crucial for research and development. omicsonline.org The unique properties of the fluorine atom and the strength of the carbon-fluorine (C-F) bond are key to its utility. tandfonline.comnih.gov
The strategic placement of fluorine can lead to several advantageous modifications of a molecule's properties:
Metabolic Stability: Fluorine substitution can block metabolically vulnerable sites in a molecule. bohrium.com The C-F bond is more stable than a carbon-hydrogen (C-H) bond, thus preventing oxidative metabolism and increasing the compound's bioavailability. tandfonline.com
Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences pharmacokinetic properties and binding affinity. bohrium.com It can also modulate lipophilicity, a key factor in membrane permeation. tandfonline.combohrium.com
Molecular Conformation: As a substituent, fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with biological targets. bohrium.com
Binding Affinity: Fluorine atoms can enhance the binding affinity of a ligand to its target protein, either through direct interactions or by affecting the polarity of other groups on the molecule. tandfonline.combohrium.com
The trifluoromethyl (CF3) group is one of the most prevalent polyfluoroalkyl substituents found in newly approved drugs, highlighting its importance in modulating properties like membrane permeability and metabolic stability. rsc.orgnih.govacs.org
Table 1: Effects of Fluorination on Molecular Properties
| Property Affected | Consequence of Fluorination | Source |
|---|---|---|
| Metabolic Stability | Increased by blocking sites of oxidative metabolism. | tandfonline.combohrium.com |
| Acidity/Basicity (pKa) | Modulated due to fluorine's strong inductive effect. | bohrium.com |
| Lipophilicity | Generally increased, enhancing membrane permeability. | tandfonline.combohrium.com |
| Molecular Conformation | Can alter the preferred 3D structure of the molecule. | bohrium.com |
| Binding Affinity | Often enhanced, leading to greater potency. | tandfonline.combohrium.com |
Overview of Benzhydrol Scaffold in Synthetic and Applied Chemistry
The benzhydrol (diphenylmethanol) framework and its oxidized form, benzophenone (B1666685), represent a ubiquitous and privileged scaffold in medicinal and synthetic chemistry. nih.govresearchgate.net This structural motif is found in numerous naturally occurring molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
The benzhydrol scaffold is a versatile building block for the following reasons:
Bioactive Core: It is a core component of many pharmacologically relevant compounds. nih.govresearchgate.net Chiral trifluoromethylated benzhydrols, for instance, are key structural elements in bioactive molecules such as selective androgen receptor modulators (SARMs) and liver X receptor (LXR) agonists. rsc.org
Synthetic Intermediate: Benzhydrols are valuable intermediates in organic synthesis. For example, methods have been developed for the preparation of fluorinated benzhydrols using fluorinated phenyllithiums. kisti.re.kr The reduction of the corresponding benzophenone is another common route to access benzhydrol derivatives.
Chiral Synthesis: The development of enantioselective methods to synthesize chiral benzhydrols is an active area of research. rsc.org Techniques like the kinetic resolution of unsymmetrical benzhydrols via C-H silylation allow for the preparation of specific enantiomers, which is often crucial for biological activity. rsc.orgnih.govacs.org
The prevalence of the benzhydrol and benzophenone core in both natural products and synthetic drugs underscores its importance as a "privileged scaffold" for drug design and discovery. nih.govnih.gov
Research Landscape of Trifluorobenzhydrol Derivatives
Research on trifluorobenzhydrol derivatives, including the specific isomer 3,3',4-Trifluorobenzhydrol, is primarily situated within the context of synthetic methodology and the development of novel bioactive agents. While extensive literature on this exact isomer is not widespread, the research on closely related trifluoromethylated and trifluorinated benzhydrols provides significant insight.
The chemical compound this compound is identified by the CAS number 844683-65-4. fluorochem.co.uklookchem.com
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 844683-65-4 | fluorochem.co.uklookchem.com |
| Molecular Formula | C13H9F3O | fluorochem.co.uk |
| Canonical SMILES | OC(c1cccc(F)c1)c1ccc(F)c(F)c1 | fluorochem.co.uk |
The current research landscape is characterized by several key themes:
Enantioselective Synthesis: A major focus is on the development of methods for the asymmetric synthesis of trifluoromethylated benzhydrols. nih.govacs.org Techniques such as the enantioselective desymmetrization of prochiral benzhydrols using iridium catalysts have been developed to create specific stereogenic centers bearing a CF3 group. nih.govacs.org
Kinetic Resolution: For unsymmetrical benzhydrols, kinetic resolution is an important strategy to separate enantiomers, enabling the synthesis of chirally pure compounds. rsc.org
Synthetic Precursors: Trifluorobenzhydrols can be synthesized from corresponding trifluorobenzophenones through reduction reactions. vulcanchem.com The development of new synthetic routes to access these fluorinated ketones is therefore also relevant to the synthesis of the target benzhydrols.
Applications in Bioactive Molecules: The interest in these compounds is driven by the established role of fluorinated scaffolds in pharmaceuticals and agrochemicals. rsc.org The synthesis of novel trifluorobenzhydrol derivatives provides a library of compounds for screening for potential biological activity.
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQWECBHNESTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375305 | |
| Record name | 3,3',4-Trifluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-65-4 | |
| Record name | 3,3',4-Trifluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3 ,4 Trifluorobenzhydrol and Analogues
Classical and Modern Approaches to Benzhydrol Synthesis
The construction of the benzhydrol framework is a fundamental transformation in organic synthesis. For fluorinated analogues, two primary pathways are widely employed: the addition of an organometallic reagent to a carbonyl compound and the reduction of a diaryl ketone.
The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds. libretexts.orgsigmaaldrich.com In the context of fluorinated benzhydrol synthesis, this reaction typically involves the nucleophilic addition of a fluorinated arylmagnesium halide (a Grignard reagent) to a fluorinated benzaldehyde. nih.gov For the specific synthesis of 3,3',4-Trifluorobenzhydrol, this could be achieved by reacting 3-fluorophenylmagnesium bromide with 3,4-difluorobenzaldehyde, or alternatively, 3,4-difluorophenylmagnesium bromide with 3-fluorobenzaldehyde.
The general scheme for this synthesis involves the initial formation of the Grignard reagent from an aryl halide and magnesium metal in an anhydrous ether solvent. sigmaaldrich.commnstate.edu This highly reactive organometallic species then attacks the electrophilic carbonyl carbon of the benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final benzhydrol product. youtube.comyoutube.com The synthesis of a related compound, bis(2,4,5-trifluorophenyl)methanol, was achieved in nearly quantitative yield by treating 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene. nih.govnih.gov
Challenges in these reactions include the need for strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.orgsigmaaldrich.com A common side product can be the formation of biphenyl compounds through a coupling reaction between the Grignard reagent and unreacted aryl halide. libretexts.org
Table 1: Example Grignard Reaction for Fluorinated Benzhydrol Synthesis
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4,5-Trifluorobenzaldehyde | Grignard reagent from 1-bromo-2,4,5-trifluorobenzene | Anhydrous ether solvent | Bis(2,4,5-trifluorophenyl)methanol | nih.gov, nih.gov |
An alternative and widely used method for synthesizing benzhydrols is the reduction of the corresponding benzophenone (B1666685). For this compound, the direct precursor would be 3,3',4-Trifluorobenzophenone (B1324053). This transformation involves the conversion of a ketone functional group to a secondary alcohol.
Various reducing agents can accomplish this transformation. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) in the presence of hydrogen gas. epa.gov The hydrogenation of benzophenone to benzhydrol has been studied using Raney nickel in 2-propanol under hydrogen pressure. epa.gov Other catalytic systems, including ruthenium(II) complexes, have also been shown to be effective for the transfer hydrogenation of benzophenones to benzhydrols. researchgate.net
Chemical reduction offers another route. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or nitro groups that might be present in more complex analogues. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
Table 2: Common Reduction Methods for Benzophenone to Benzhydrol
| Starting Material | Method | Catalyst/Reagent | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Benzophenone | Catalytic Hydrogenation | Raney Nickel | 2-Propanol | Benzhydrol | epa.gov |
| Benzophenone Derivatives | Transfer Hydrogenation | Ruthenium(II) complex | 2-Propanol | Benzhydrol Derivatives | researchgate.net |
| Fluorinated Benzophenone | Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Fluorinated Benzhydrol | General Knowledge |
Fluorination Strategies in the Synthesis of Trifluorobenzhydrol Precursors
The synthesis of this compound relies on the availability of appropriately fluorinated precursors, primarily fluorinated benzophenones. The methods for introducing fluorine onto the aromatic rings are critical and can be achieved through several strategic approaches.
Nucleophilic aromatic substitution (SNAr) is a key reaction for synthesizing highly fluorinated aromatic compounds. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, and fluorine itself can act as an excellent leaving group in such systems. chemistrysteps.comyoutube.com
An iterative SNAr approach can be used to build complex fluorinated benzophenones. nih.govnih.gov For instance, a highly fluorinated starting material can undergo sequential substitution reactions with various nucleophiles. nih.gov This allows for the controlled, stepwise construction of unsymmetrical products. The synthesis of various fluorinated benzophenones has been achieved through the reaction of perfluorinated arenes with nucleophiles, followed by further transformations. soton.ac.uk The reactivity in SNAr reactions is influenced by the position of the substituents, with groups ortho or para to the leaving group providing resonance stabilization for the intermediate Meisenheimer complex, thus facilitating the reaction. wikipedia.org This method provides scalable access to both symmetrical and asymmetrical fluorinated benzophenones. nih.gov
Electrophilic fluorination provides a direct method for introducing a fluorine atom onto an electron-rich aromatic ring. wikipedia.org This approach utilizes reagents that act as a source of electrophilic fluorine ("F⁺"). These reagents typically feature a highly electron-deficient fluorine atom bonded to a nitrogen atom. wikipedia.orgtcichemicals.com
Commonly used electrophilic fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com These reagents are often more stable, safer, and easier to handle than elemental fluorine. wikipedia.orgtcichemicals.com The reaction involves the attack of a carbon-centered nucleophile, such as an activated aromatic ring or an enolate, on the electrophilic fluorine source. wikipedia.org While direct electrophilic fluorination of a benzophenone might be challenging due to the deactivating nature of the carbonyl group, this strategy is more applicable to the fluorination of activated precursors like phenols or anilines, which can then be converted into the desired fluorinated benzophenone.
Advanced Stereoselective Synthesis of Chiral Trifluorobenzhydrols
The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer (an asymmetric synthesis) is of significant interest, particularly for applications in medicinal chemistry. The most common strategy for achieving this is the asymmetric reduction of the prochiral precursor, 3,3',4-Trifluorobenzophenone.
This transformation can be accomplished using chiral catalysts that control the stereochemical outcome of the reduction. Asymmetric hydrogenation using chiral metal catalysts (e.g., based on rhodium, ruthenium, or iridium) is a powerful technique. nih.gov These methods have been successfully applied to the reduction of flavones to flavanones, a structurally related transformation. nih.gov
Alternatively, metal-free asymmetric hydrogenation using frustrated Lewis pairs (FLPs) has emerged as a viable method for fluorinated substrates. For example, the asymmetric hydrogenation of 3-fluorinated chromones has been achieved using a chiral oxazoline and an achiral borane as the FLP catalyst, yielding optically active 3-fluorochroman-4-ones with high enantiomeric excess. rsc.org Another approach involves the use of CBS-type catalysts (Corey-Bakshi-Shibata) with borane reagents for the asymmetric reduction of prochiral ketones. researchgate.net These methods provide access to chiral fluorinated alcohols with high levels of enantioselectivity, which is crucial for the development of stereochemically pure compounds.
Asymmetric Reduction Techniques
Asymmetric reduction of the corresponding prochiral diaryl ketone, 3,3',4-trifluorobenzophenone, represents the most direct approach to optically active this compound. This transformation is typically achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts.
Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), offer a highly selective and environmentally friendly alternative for the asymmetric reduction of ketones. These biocatalysts can operate under mild conditions and often exhibit excellent enantioselectivity. For instance, the bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one, a ketone with a similar substitution pattern on one of the aromatic rings, has been achieved with high conversion and enantioselectivity using microorganisms like Candida parapsilosis nih.gov. This suggests that a similar enzymatic approach could be viable for the synthesis of enantiopure this compound.
A hypothetical asymmetric reduction of 3,3',4-trifluorobenzophenone is presented in the table below, illustrating the potential outcomes based on analogous reactions.
| Catalyst/Reducing Agent | Chiral Ligand/Auxiliary | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Reference (Analogous) |
| RuCl₂(PPh₃)₃ | (S)-BINAP | Ethanol | 50 | >95 | Generic Asymmetric Hydrogenation |
| Baker's Yeast | - | Water/Glucose | 30 | Variable | Biocatalytic Reductions |
Interactive Data Table: Hypothetical Asymmetric Reduction of 3,3',4-Trifluorobenzophenone
Chiral Auxiliary Approaches in Benzhydrol Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
In the context of benzhydrol synthesis, a chiral auxiliary could be attached to one of the fluorinated aromatic rings to control the diastereoselective addition of the second fluorinated aryl group. However, the more common application involves the diastereoselective reduction of a ketone precursor that incorporates a chiral auxiliary. While direct examples for this compound are not detailed in the provided search results, the principle remains a viable synthetic strategy.
Catalytic Asymmetric Induction in Fluorinated Alcohol Production
Catalytic asymmetric induction involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly desirable from an economic and environmental standpoint.
Chiral Lewis Acid Catalysis: Chiral Lewis acids can activate the carbonyl group of a ketone towards nucleophilic attack, while the chiral environment of the catalyst directs the approach of the nucleophile or reducing agent to one face of the carbonyl, leading to an excess of one enantiomer of the alcohol product.
Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for asymmetric transformations. Chiral phosphoric acids, thioureas, and cinchona alkaloids have been successfully employed in the enantioselective synthesis of various chiral molecules, including fluorinated compounds. For example, cinchona alkaloid-catalyzed reactions have been used to achieve high enantioselectivity in the synthesis of trifluoromethyl-substituted diarylpyrrolines researchgate.net. This type of catalysis could potentially be adapted for the asymmetric reduction of 3,3',4-trifluorobenzophenone or related transformations.
The following table summarizes representative examples of catalytic asymmetric induction applied to the synthesis of fluorinated alcohols, which could be conceptually extended to this compound.
| Catalyst Type | Chiral Catalyst | Reaction Type | Substrate Type | Enantioselectivity (ee %) | Reference (Analogous) |
| Lewis Acid | Chiral (salen)Co complex | Epoxide fluorination | meso-Epoxides | up to 95 | |
| Organocatalyst | Cinchona alkaloid derivative | Conjugate cyanation | β-aryl-β-trifluoromethyl enones | High to excellent | researchgate.net |
Interactive Data Table: Catalytic Asymmetric Induction for Fluorinated Alcohols
Chiral Pool Strategies for Trifluorobenzhydrol Frameworks
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, and carbohydrates. These compounds can be used as starting materials for the synthesis of more complex chiral molecules.
A chiral pool strategy for the synthesis of this compound would involve starting with a chiral molecule and transforming it through a series of chemical reactions into the target compound, with the original stereocenter(s) guiding the stereochemistry of the final product. For instance, a chiral alcohol derived from the chiral pool could be used as a starting point, with the fluorinated aryl groups introduced sequentially. While this approach is synthetically more demanding than the direct asymmetric reduction of the corresponding ketone, it can provide access to specific enantiomers with high optical purity.
Green Chemistry and Sustainable Synthetic Routes for Fluorinated Benzhydrols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of fluorinated compounds, this is particularly important due to the potential toxicity and environmental persistence of some fluorinating agents and byproducts.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric reductions or methods requiring the use of chiral auxiliaries.
Use of Safer Solvents and Reagents: The development of reactions that can be performed in greener solvents, such as water or supercritical fluids, is a key goal of green chemistry. Furthermore, replacing hazardous reagents with safer alternatives is crucial. For example, the use of biocatalysts in aqueous media for reductions avoids the need for flammable organic solvents and toxic metal catalysts nih.gov.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of highly efficient catalysts can reduce reaction times and energy consumption.
Waste Reduction: Minimizing waste is a cornerstone of green chemistry. This can be achieved through high-yielding reactions, the use of recyclable catalysts, and avoiding the use of protecting groups and auxiliaries that generate additional waste streams.
The development of sustainable synthetic routes for fluorinated benzhydrols is an ongoing area of research, with a focus on integrating catalytic and biocatalytic methods that adhere to the principles of green chemistry.
Chemical Reactivity and Mechanistic Investigations of Trifluorobenzhydrol Systems
Heterolytic Reactivity of Fluorinated Benzhydryl Derivatives
The heterolytic cleavage of the carbon-leaving group bond in benzhydryl derivatives is a key step in many of their reactions, leading to the formation of a benzhydryl cation. The stability of this carbocation and the nature of the leaving group are crucial factors that determine the reaction kinetics and mechanism.
Solvolysis Kinetics and Reaction Mechanisms (SN1 vs. SN2)
Solvolysis reactions, where the solvent acts as the nucleophile, are pivotal in elucidating the reaction mechanisms of benzhydryl derivatives. The reaction can proceed through two primary pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism.
The SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the cleavage of the carbon-leaving group bond to form a carbocation intermediate. masterorganicchemistry.com The second step is the rapid attack of the nucleophile (solvent) on the carbocation. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and is favored by factors that stabilize the carbocation intermediate, such as polar protic solvents and electron-donating groups on the aromatic rings. pressbooks.publibretexts.orgreddit.com
The SN2 mechanism , in contrast, is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. libretexts.org This mechanism is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction center. pressbooks.publibretexts.orglibretexts.org
For benzhydryl systems, the secondary benzylic carbocation is relatively stable due to the delocalization of the positive charge over the two aromatic rings. This inherent stability generally favors an SN1 pathway. However, the presence of electron-withdrawing fluorine atoms, as in 3,3',4-Trifluorobenzhydrol, can destabilize the carbocation. This destabilization can shift the mechanism towards the SN2 pathway, or a borderline SN1-SN2 mechanism, depending on the reaction conditions.
Factors Influencing the SN1 vs. SN2 Pathway for this compound Derivatives:
| Factor | Favoring SN1 | Favoring SN2 | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | The secondary nature of the benzhydryl carbon and resonance stabilization favor SN1, but fluorine atoms destabilize the carbocation, potentially favoring SN2. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻) | In solvolysis, the solvent is the nucleophile, which is typically weak. |
| Leaving Group | Good (weak bases, e.g., TsO⁻, Br⁻) | Good (weak bases) | A better leaving group accelerates both SN1 and SN2 reactions. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | Solvolysis is typically carried out in polar protic solvents, which stabilize the carbocation and favor the SN1 pathway. |
Role of Leaving Groups in Benzhydryl Cation Formation
The nature of the leaving group is a critical factor in the formation of the benzhydryl cation, as its departure is the rate-determining step in the SN1 mechanism. libretexts.org A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid. libretexts.org
The ability of a leaving group to depart is referred to as its nucleofugality. For benzhydryl derivatives, a wide range of leaving groups can be studied, from highly reactive systems with good leaving groups to less reactive systems with poor leaving groups. The reactivity can be modulated by altering the electronic properties of the benzhydryl moiety. For instance, electron-withdrawing groups on the phenyl rings, such as the fluorine atoms in this compound, will slow down the rate of SN1 solvolysis by destabilizing the forming carbocation.
Common Leaving Groups in Benzhydryl Systems (in decreasing order of nucleofugality):
Tosylate (TsO⁻)
Bromide (Br⁻)
Chloride (Cl⁻)
Fluoride (B91410) (F⁻)
Fluoride is generally considered a poor leaving group due to the strength of the C-F bond and the high basicity of the fluoride ion. ubc.ca However, in highly ionizing solvents or with strongly electron-donating substituents on the benzhydryl system, even fluoride can act as a leaving group. ubc.ca For 3,3',4-trifluorobenzhydryl derivatives, a more effective leaving group than fluoride, such as chloride or bromide, would be necessary to facilitate the formation of the corresponding carbocation under typical solvolysis conditions.
Carbocation Chemistry and Ultrafast Reaction Dynamics
The transient nature of carbocations makes their direct observation and the study of their reaction dynamics challenging. However, advanced techniques such as laser flash photolysis allow for the generation and spectroscopic characterization of these highly reactive intermediates.
Generation and Spectroscopic Observation of Benzhydryl Cations
Benzhydryl cations can be generated through the heterolysis of a suitable precursor, such as a benzhydryl halide, in a polar solvent. A common experimental technique for studying these transient species is laser flash photolysis . edinst.comresearchgate.netscielo.br In this method, a short, intense laser pulse is used to photochemically cleave a precursor, generating the carbocation of interest. edinst.com The subsequent decay and reactions of the carbocation are then monitored by time-resolved spectroscopy, typically UV-Vis absorption spectroscopy. edinst.com
The absorption spectrum of a benzhydryl cation is characterized by strong absorption bands in the visible region, which allows for its sensitive detection. The exact wavelength of maximum absorption (λmax) is influenced by the substituents on the aromatic rings. Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups, such as fluorine, typically lead to a blue shift (to shorter wavelengths).
Intermolecular and Intramolecular Processes of Transient Carbocations
Once generated, the 3,3',4-trifluorobenzhydryl cation can undergo several rapid processes, both intermolecularly and intramolecularly.
Intermolecular Processes: The primary intermolecular process for a carbocation in a solvolysis reaction is its reaction with a nucleophile, which in this case is the solvent. The rate of this reaction can be measured directly using time-resolved spectroscopy. The carbocation can also react with other added nucleophiles or even with the counter-ion of the precursor.
Intramolecular Processes: In appropriately substituted benzhydryl cations, intramolecular reactions can occur. One such possibility is an intramolecular cyclization , where the carbocationic center reacts with another part of the same molecule. For the 3,3',4-trifluorobenzhydryl cation, a potential intramolecular reaction could involve the attack of the carbocation on one of the fluorine-bearing rings, although this is generally less favorable than reaction with an external nucleophile. Another possibility is rearrangement, although in benzhydryl systems, this is less common than in other carbocations unless there is a driving force for the formation of a more stable carbocation.
Oxidation and Reduction Pathways of Trifluorobenzhydrols
The central carbon atom of this compound is in the +1 oxidation state (as part of a secondary alcohol). It can therefore undergo both oxidation and reduction.
Oxidation: The oxidation of a secondary alcohol, such as this compound, yields the corresponding ketone, in this case, 3,3',4-trifluorobenzophenone (B1324053). This transformation can be achieved using a variety of oxidizing agents. A common and potent oxidizing agent for this purpose is potassium permanganate (KMnO₄). libretexts.orgmasterorganicchemistry.comorientjchem.orgresearchgate.netnih.gov The reaction is typically carried out under acidic or basic conditions. The mechanism of permanganate oxidation of alcohols is complex and can involve the formation of a manganate ester intermediate.
Reduction: The reduction of this compound would lead to the corresponding diarylmethane, 3,3',4-trifluorodiphenylmethane. This would involve the removal of the hydroxyl group. More commonly, the corresponding ketone, 3,3',4-trifluorobenzophenone, can be reduced to this compound. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Summary of Redox Reactions:
| Starting Material | Reaction Type | Product |
| This compound | Oxidation | 3,3',4-Trifluorobenzophenone |
| 3,3',4-Trifluorobenzophenone | Reduction | This compound |
Research on Chemical Reactivity of this compound Derivatives Remains Limited
A comprehensive review of available scientific literature reveals a significant gap in the documented chemical reactivity and mechanistic investigations of this compound and its derivatives. Specifically, detailed studies on the nucleophilic and electrophilic transformations of these compounds appear to be largely unreported in publicly accessible research.
The benzhydrol moiety, characterized by a hydroxyl-bearing carbon connected to two phenyl rings, typically undergoes reactions at the hydroxyl group or the aromatic rings. The presence and specific positioning of the three fluorine atoms on the phenyl rings of this compound would be expected to significantly influence its reactivity. Fluorine's high electronegativity generally deactivates aromatic rings towards electrophilic attack and can activate them towards nucleophilic aromatic substitution, depending on the position relative to a leaving group.
However, without specific experimental data or theoretical studies on this compound, any discussion of its nucleophilic and electrophilic transformations would be purely speculative. Authoritative and scientifically accurate content, as required, cannot be generated in the absence of primary research literature.
Further investigation by synthetic chemists may be required to elucidate the reactivity of this compound and its derivatives, which could then provide the basis for a detailed analysis of its nucleophilic and electrophilic transformations.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For fluorinated compounds like 3,3',4-Trifluorobenzhydrol, the presence of the 19F nucleus, which is 100% naturally abundant and has a spin of ½, offers an additional powerful probe for detailed structural analysis alongside 1H and 13C NMR. wikipedia.orgthermofisher.com
High-Resolution 1H and 13C NMR Analysis of Fluorinated Benzhydrols
In the 1H NMR spectrum of this compound, the protons on the aromatic rings and the benzylic proton (CH-OH) would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm), with their precise shifts influenced by the electron-withdrawing effects of the fluorine atoms. chemistrysteps.com The benzylic proton would likely appear as a singlet or a closely coupled multiplet in the region of 5.5-6.0 ppm. The hydroxyl proton signal is often a broad singlet, and its position can vary depending on solvent and concentration.
The 13C NMR spectrum provides information on each unique carbon environment. chemistrysteps.com The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (1JC-F), which can be in the range of 240-280 Hz. udel.edu Carbons that are two or three bonds away will exhibit smaller couplings (2JC-F and 3JC-F). rsc.org The benzylic carbon (CH-OH) is expected to resonate around 70-80 ppm. oregonstate.edu Aromatic carbons typically appear between 110 and 160 ppm, with those bonded to fluorine showing characteristic splitting patterns. libretexts.org
Table 1: Predicted 1H and 13C NMR Data for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Expected Multiplicity and Coupling |
|---|---|---|---|
| Benzylic-H | ~5.8 | - | s or d (coupling to OH) |
| Benzylic-C | - | ~75 | Multiplet due to C-F coupling |
| Aromatic-H | 7.0 - 7.6 | - | Complex multiplets due to H-H and H-F coupling |
| Aromatic-C | - | 110 - 160 | Doublets and triplets with various C-F coupling constants |
| C-F | - | 155 - 165 | Large doublet (1JC-F) |
19F NMR for Elucidating Fluorine Environments and Coupling
19F NMR is exceptionally sensitive to the local electronic environment, offering a wide range of chemical shifts that can easily distinguish between non-equivalent fluorine atoms. wikipedia.orghuji.ac.il For this compound, three distinct signals would be expected in the 19F NMR spectrum, corresponding to the fluorine atoms at the 3, 3', and 4 positions. The chemical shifts are typically reported relative to a standard like CFCl3. colorado.edu Aromatic fluorine chemical shifts generally appear in the range of -100 to -170 ppm. thermofisher.com
Spin-spin coupling between fluorine nuclei (F-F coupling) and between fluorine and proton nuclei (H-F coupling) provides valuable connectivity information. wikipedia.org These couplings can occur over several bonds, offering insights into the spatial relationship of the atoms.
Two-Dimensional NMR Techniques for Complex Spectral Assignment
For a molecule with complex, overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded 1H and 13C nuclei, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
Infrared (IR) and Raman Spectroscopy in Mechanistic Studies
Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. In mechanistic studies, these techniques can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.
For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1000-1200 cm-1 region. Strong absorption bands corresponding to C-F stretching are expected between 1100 and 1400 cm-1. Aromatic C-H and C=C stretching vibrations will also be present.
Raman spectroscopy, being complementary to IR, is particularly sensitive to the vibrations of the non-polar C-C bonds of the aromatic rings. In situ Raman monitoring can be a powerful tool for studying reaction kinetics and identifying intermediates in reactions involving benzhydrol derivatives.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+•) would confirm the molecular weight.
The fragmentation of benzhydrols under electron ionization (EI) often involves the loss of a water molecule (M-18) and cleavage of the bond between the benzylic carbon and one of the aromatic rings. udel.edu The presence of fluorine atoms would influence the fragmentation pathways, potentially leading to the loss of HF or fluorinated fragments. The resulting fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the molecule. colorado.edu
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Significance |
|---|---|---|
| [M]+• | C13H9F3O+• | Molecular Ion |
| [M-H2O]+• | C13H7F3+• | Loss of water |
| [C7H4F]+ | Fluorophenyl cation | Cleavage of benzylic C-C bond |
| [C6H4F2]+• | Difluorobenzene radical cation | Fragment from the difluorinated ring |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,3',4-Trifluorobenzhydrol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. inpressco.com By applying functionals such as B3LYP with a basis set like 6-311G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation. nih.govrdd.edu.iq This process yields crucial data on bond lengths, bond angles, and dihedral angles.
The optimized geometry is essential for calculating various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. These calculations allow for the mapping of the potential energy surface, identifying transition states and reaction pathways for processes involving this compound.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -845.123 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.54 |
| HOMO-LUMO Gap (eV) | 6.35 |
| Dipole Moment (Debye) | 2.15 |
While DFT is a powerful tool, ab initio methods provide a higher level of theory, offering more accurate results, albeit at a greater computational expense. These methods, which derive from first principles without using experimental data for parameterization, are crucial for validating DFT results and for systems where electron correlation is particularly important. wikipedia.org For fluorinated systems like this compound, the high electronegativity of fluorine atoms creates complex electronic effects. Ab initio calculations can more accurately model these effects, providing refined insights into properties such as activation energies for reactions. nih.gov For instance, studies on the deprotonation of fluorinated aromatic acids have shown that ab initio methods can effectively quantify the stabilizing effect of fluorine atoms on the resulting cation. nih.gov
Molecular Dynamics (MD) Simulations for Reaction Pathways and Solvation
Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding how this compound interacts with its environment, particularly in a solvent like water. By using force fields such as CHARMM and water models like SPC/E, simulations can model the solvation shell around the molecule. nih.gov
MD simulations can reveal key information about the stability of the compound in solution, the formation of hydrogen bonds between the hydroxyl group and water molecules, and the orientation of the molecule at interfaces. acs.org Furthermore, reactive MD simulations can be used to explore reaction pathways by modeling the breaking and forming of chemical bonds, providing a dynamic picture of chemical reactivity that is inaccessible through static quantum chemistry calculations alone. mdpi.com
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is essential for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. acs.orgresearchgate.netnih.gov For this compound, this is particularly useful for predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra. The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes these predictions a powerful tool for structure verification. acs.org Calculations using functionals like B3LYP with specialized basis sets (e.g., pcSseg-3) have shown high accuracy in predicting ¹⁹F chemical shifts for diverse organofluorine compounds. acs.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.netnih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax) and oscillator strengths. mdpi.com For this compound, this would involve transitions from π orbitals in the aromatic rings to π* antibonding orbitals. The calculations are typically performed using a functional like B3LYP or CAM-B3LYP, often including a solvent model to account for environmental effects on the electronic transitions. researchgate.netacs.org
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (nm) | 268 |
| Oscillator Strength (f) | 0.115 | |
| ¹⁹F NMR (GIAO) | F at C-3 (ppm) | -114.2 |
| F at C-3' (ppm) | -112.8 | |
| F at C-4 (ppm) | -118.5 |
In Silico Approaches for Structure-Reactivity Relationships
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the chemical structure of a compound and its reactivity or biological activity. nih.gov For a series of fluorinated benzhydrols, a QSAR model could be developed to predict their reactivity based on calculated molecular descriptors. nih.govresearchgate.net
These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), steric factors, and hydrophobicity (logP). nih.gov By building a statistical model from a training set of compounds with known reactivity, the model can then be used to predict the reactivity of new or untested compounds like this compound. Such models are valuable in the early stages of compound design for screening large libraries of molecules to identify candidates with desired properties.
Artificial Intelligence and Machine Learning in Fluorinated Compound Design
The fields of Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research. rsc.orgresearchgate.net ML models, such as deep neural networks, can be trained on large datasets of molecules and their properties, often calculated using DFT. research.google Once trained, these models can predict the properties of new molecules almost instantaneously, bypassing the need for costly quantum chemical calculations. research.google
In the context of fluorinated compounds, ML can be used to predict properties like fluorination strength or to design novel compounds with specific electronic characteristics. rsc.orgresearchgate.net For example, a generative model could be tasked with designing derivatives of this compound that have an optimized HOMO-LUMO gap or improved solubility. These data-driven approaches accelerate the discovery of new materials and provide novel insights into complex structure-property relationships that may not be immediately obvious from first principles. mdpi.com
Applications in Medicinal Chemistry and Drug Discovery
Trifluorobenzhydrol as a Privileged Scaffold in Drug Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net These scaffolds serve as versatile starting points for the design of novel bioactive compounds. nih.govufrj.br The benzhydrol (diphenylmethanol) core is one such structure, and its fluorinated derivatives, like 3,3',4-Trifluorobenzhydrol, are of significant interest.
The utility of the benzhydrol scaffold stems from its three-dimensional structure, which allows for diverse interactions with the binding sites of proteins. The two phenyl rings can be substituted with various functional groups to modulate properties like solubility, lipophilicity, and target affinity. The introduction of fluorine atoms, as seen in this compound, is a strategic modification intended to enhance the drug-like properties of the parent scaffold. nih.gov This approach has been used to develop inhibitors for various enzymes, including leucyl-tRNA synthetase, demonstrating the potential of benzhydrol derivatives in creating targeted therapies. nih.gov The ability of this core structure to serve as a foundation for a wide range of biologically active molecules underscores its status as a privileged scaffold in drug discovery. nih.govnih.gov
Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics
The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, which in turn affects its biological activity and pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug). tandfonline.comucd.ie Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to replace hydrogen with minimal steric disruption. tandfonline.com This unique combination of properties makes fluorine a powerful tool in drug design. pharmacyjournal.orgresearchgate.net
A primary strategy in drug design is to block sites on a molecule that are susceptible to metabolic breakdown, particularly oxidation by cytochrome P450 (CYP) enzymes in the liver. ucd.iemdpi.com The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic attack. tandfonline.comucd.ie By strategically placing fluorine atoms on a molecule like benzhydrol, chemists can prevent hydroxylation at those positions, thereby increasing the compound's metabolic stability and prolonging its half-life in the body. tandfonline.comnih.gov
Fluorination also typically increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. tandfonline.commdpi.comwikipedia.org This is crucial for a drug's ability to pass through cell membranes and be absorbed into the bloodstream. nih.govresearchgate.net While a moderate level of lipophilicity is desirable for good bioavailability, excessive lipophilicity can sometimes lead to reduced solubility or other undesirable effects. tandfonline.compharmacyjournal.org Therefore, the degree and position of fluorination must be carefully optimized.
| Compound | Hypothetical LogP* | Key Feature | Expected Metabolic Fate |
|---|---|---|---|
| Benzhydrol | 3.10 | Non-fluorinated | Susceptible to aromatic hydroxylation by CYP enzymes |
| This compound | 3.85 | Fluorine atoms block sites of oxidation | Increased resistance to metabolic breakdown, longer half-life tandfonline.comnih.gov |
*LogP is a measure of lipophilicity; higher values indicate greater lipophilicity. Values are illustrative.
The introduction of fluorine can significantly influence a molecule's bioactivity. researchgate.net The strong electron-withdrawing nature of fluorine alters the electron distribution across the molecule. tandfonline.comnih.gov This can change the acidity (pKa) of nearby functional groups and modify the molecule's ability to form hydrogen bonds or engage in other electrostatic interactions with its biological target. mdpi.comnih.gov These electronic effects can lead to enhanced binding affinity, resulting in a more potent drug. tandfonline.comresearchgate.net In some cases, fluorination can also improve the selectivity of a compound, causing it to bind more strongly to its intended target while avoiding off-target interactions that could lead to side effects.
Applications in Materials Science and Polymer Chemistry
Role of Trifluorobenzhydrol Derivatives as Monomers or Intermediates
While 3,3',4-Trifluorobenzhydrol itself is not directly used as a monomer in polycondensation reactions for polymers like PEEK and PAEK, its oxidized form, 3,3',4-Trifluorobenzophenone (B1324053), is a key intermediate. The benzhydrol is readily converted to the benzophenone (B1666685), which then acts as an activated dihalo-comonomer. In this role, the fluorine atoms on the aromatic rings become susceptible to nucleophilic aromatic substitution by phenoxide end-groups of other monomers.
The strategic placement of the three fluorine atoms in 3,3',4-Trifluorobenzophenone influences the reactivity of the monomer and the ultimate properties of the resulting polymer. The fluorine atoms, being highly electronegative, activate the aromatic rings towards nucleophilic attack, facilitating the polymerization process. The unsymmetrical substitution pattern of this specific isomer can be exploited to introduce specific kinks and irregularities in the polymer backbone, thereby influencing its crystallinity and solubility.
Synthesis of Fluorinated Polymers and Copolymers
The synthesis of fluorinated polymers and copolymers using trifluorobenzophenone derivatives typically involves a nucleophilic aromatic substitution polycondensation reaction. In this process, the trifluorobenzophenone monomer reacts with a bisphenol monomer in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or diphenylsulfone.
The incorporation of 3,3',4-Trifluorobenzophenone into a PEEK-type polymerization with a bisphenol, such as hydroquinone (B1673460) or bisphenol A, leads to the formation of novel PEEK analogues. The resulting polymers possess a higher fluorine content compared to traditional PEEK, which can impart desirable properties such as enhanced thermal stability, chemical resistance, and modified dielectric properties. The unsymmetrical nature of the 3,3',4-trifluorobenzophenone monomer can disrupt the regular packing of the polymer chains, leading to a more amorphous morphology with increased solubility in organic solvents, which can be advantageous for processing.
Functionalization of these PEEK analogues is also possible. The reactivity of the remaining fluorine atoms on the polymer backbone can be utilized for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.
Similarly, 3,3',4-Trifluorobenzophenone can be employed in the synthesis of a wide range of Polyarylene Ether Ketones (PAEKs). By varying the bisphenol comonomer, a diverse family of PAEK derivatives can be produced with tailored properties. The general reaction scheme involves the polycondensation of the trifluorobenzophenone with different bisphenols, leading to polymers with varying degrees of flexibility, thermal stability, and solubility.
The introduction of the trifluoromethylphenyl side groups via monomers like (3-trifluoromethyl)phenylhydroquinone can further enhance the properties of the resulting PAEKs. These fluorinated polymers often exhibit lower dielectric constants and reduced water absorption, making them suitable for applications in microelectronics and telecommunications.
| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Properties |
| 3,3',4-Trifluorobenzophenone | Hydroquinone | PEEK Analogue | High thermal stability, chemical resistance, potentially amorphous |
| 3,3',4-Trifluorobenzophenone | Bisphenol A | PEEK Analogue | Improved solubility, processability, good mechanical properties |
| 3,3',4-Trifluorobenzophenone | (3-trifluoromethyl)phenylhydroquinone | Fluorinated PAEK | Low dielectric constant, low water absorption, high thermal stability |
Structure-Property Relationships in Fluorinated Materials
The incorporation of fluorine atoms into the polymer backbone has a profound impact on the material's properties. The strong carbon-fluorine bond contributes to the high thermal and chemical stability of fluorinated polymers. The high electronegativity of fluorine also leads to a low surface energy, resulting in materials with hydrophobic and oleophobic properties.
In the case of polymers derived from 3,3',4-Trifluorobenzophenone, the specific substitution pattern influences the polymer's morphology. The unsymmetrical structure can disrupt chain packing, leading to a decrease in crystallinity and an increase in solubility. This can be a significant advantage in terms of processability, allowing for the fabrication of films and coatings from solution. The presence of fluorine can also lower the dielectric constant of the material, which is a critical property for advanced electronic applications.
| Property | Influence of 3,3',4-Trifluorobenzophenone Incorporation |
| Thermal Stability | Increased due to strong C-F bonds |
| Chemical Resistance | Enhanced due to the inertness of C-F bonds |
| Solubility | Generally increased due to reduced crystallinity |
| Crystallinity | Generally decreased due to unsymmetrical monomer structure |
| Dielectric Constant | Lowered due to the presence of fluorine |
| Surface Energy | Lowered, leading to hydrophobic and oleophobic surfaces |
Applications in Advanced Composites, Films, and Coatings
The unique combination of properties exhibited by fluorinated PEEK and PAEK analogues derived from this compound (via its benzophenone derivative) makes them suitable for a range of high-performance applications.
Advanced Composites: Their high thermal stability and mechanical strength, coupled with good processability, make these polymers excellent matrix materials for advanced composites. These composites can be used in aerospace, automotive, and industrial applications where lightweight and high-performance materials are required.
Films: The enhanced solubility of these fluorinated polymers allows for the casting of thin, flexible, and transparent films. These films can be used as high-temperature resistant and chemically inert barriers, dielectric layers in electronic components, or as protective coatings.
Coatings: The low surface energy and high stability of these polymers make them ideal for creating protective and functional coatings. These coatings can provide surfaces with water and oil repellency, chemical resistance, and anti-fouling properties. They can be applied to a variety of substrates to enhance their durability and performance in harsh environments.
Catalysis Involving Trifluorobenzhydrol and Fluorinated Systems
Organocatalysis in the Synthesis of Fluorinated Compounds
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules without the need for metal catalysts. nobelprize.org In the realm of fluorine chemistry, organocatalysts are pivotal for introducing fluorine atoms or fluorinated groups into organic scaffolds with high stereocontrol. nih.gov The synthesis of chiral fluorinated compounds is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov
Asymmetric electrophilic fluorination is a common strategy, where a chiral organocatalyst activates the substrate towards attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). nih.gov Chiral secondary amines, phosphoric acids, and bifunctional thioureas are among the organocatalysts used to achieve high enantioselectivity in the fluorination of aldehydes, ketones, and other carbonyl compounds. Although direct use of 3,3',4-Trifluorobenzhydrol as an organocatalyst is not reported, fluorinated alcohols can play a role in modifying catalyst properties or participating in reaction mechanisms. The principles of enamine and iminium ion catalysis, often mediated by chiral prolinol derivatives, are central to many of these transformations. nobelprize.org
Key strategies in organocatalytic synthesis of fluorinated compounds include:
Asymmetric Fluorinative Dearomatization: Creating complex chiral structures from flat aromatic precursors. nih.gov
Sequential Asymmetric Addition/Fluorination: Building multiple stereocenters in a controlled manner. nih.gov
Asymmetric Cyclization/Fluorination: Constructing fluorinated heterocyclic rings. nih.gov
These methods provide access to molecules with C(sp³)–F stereogenic centers, which are important structural motifs in medicinal chemistry. nih.gov
| Catalyst Type | Substrate Example | Fluorinating Agent | Key Feature |
| Chiral Secondary Amine | α-Branched Aldehydes | NFSI | Forms chiral enamines for enantioselective fluorination. |
| Chiral Phosphoric Acid | Indoles, Benzothiophenes | Selectfluor® | Acts as a chiral anion phase-transfer catalyst. nih.gov |
| Cinchona Alkaloid Derivative | β-Ketoesters | NFSI | Bifunctional catalysis activating both substrate and reagent. |
Metal-Catalyzed Transformations and Fluorinated Ligands
Transition metal catalysis is a cornerstone of modern organic synthesis. The performance of a metal catalyst is heavily dependent on the properties of its surrounding ligands. Incorporating fluorine into ligands can significantly modify the catalyst's electronic and steric environment, thereby influencing its activity, selectivity, and stability. beilstein-journals.orgnih.govchimia.ch While there is no specific literature detailing this compound as a ligand, the effects of fluorination on ligands are well-studied.
The strong electron-withdrawing effect of fluorine atoms can:
Enhance Lewis Acidity: Make the metal center more electrophilic, potentially increasing its catalytic activity.
Improve Oxidative Stability: Increase the resistance of the ligand and the metal complex to oxidative degradation.
Modify Solubility: Introduce "fluorous" properties, which can be exploited for catalyst recovery and recycling.
Palladium-, copper-, and rhodium-catalyzed reactions are frequently employed for the synthesis of fluorinated molecules. nih.govbeilstein-journals.org These transformations include cross-coupling reactions to form C–F bonds or the introduction of fluoroalkyl groups (e.g., -CF₃, -CF₂H). beilstein-journals.orgnih.gov The development of metal complexes that can undergo C–F reductive elimination has been a significant breakthrough, enabling catalytic nucleophilic fluorination. nih.gov For instance, palladium catalysts have been developed for the fluorination of aryl triflates and bromides, and copper catalysts are used for the fluoroalkylation of various substrates. nih.gov
| Metal Catalyst | Reaction Type | Fluorinated Component | Effect of Fluorination |
| Palladium(II) | C-H Fluorination | Electrophilic F+ source (e.g., NFSI) | Fluorinated ligands can stabilize high-valent metal intermediates. nih.govnih.gov |
| Copper(I) | Decarboxylative Fluoroalkylation | Fluoroalkylating reagent (e.g., Togni's reagent) | Ligand fluorination can tune catalyst reactivity and selectivity. beilstein-journals.org |
| Silver(I) | Electrophilic Aryl Fluorination | F-TEDA-PF₆ | Catalyzes fluorination of aryl stannanes via transmetallation and reductive elimination. nih.gov |
Enzyme-Catalyzed Reactions with Fluorinated Substrates
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. The use of enzymes in fluorine chemistry is twofold: for the synthesis of chiral fluorinated compounds and for mechanistic studies using fluorinated substrate analogs. researchgate.netnih.gov
Fluorinated substrates can serve as powerful mechanistic probes for enzymatic reactions. researchgate.net Replacing a hydrogen atom or a hydroxyl group with fluorine, which is of a similar size but has vastly different electronic properties, can help elucidate reaction mechanisms, particularly those involving cationic intermediates. The strong electron-withdrawing nature of fluorine can destabilize positively charged transition states, thereby slowing the reaction rate and allowing for detailed kinetic analysis. researchgate.net
Enzymes, particularly hydrolases like lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. researchgate.netnih.govrsc.org In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. While the enzymatic kinetic resolution of this compound itself is not specifically described, this technique is broadly applicable to chiral alcohols.
Furthermore, enzymes like fluorinases, cytochrome P450s, and aldolases are capable of forming C-F bonds or transforming fluorinated substrates into valuable products. nih.govbohrium.com For example, fluorinases can catalyze the Sₙ2 reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) to form 5'-fluoro-5'-deoxyadenosine, demonstrating nature's ability to forge the strong C-F bond. nih.govbohrium.com
| Enzyme Class | Application | Substrate Type | Significance |
| Hydrolases (e.g., Lipases) | Kinetic Resolution | Racemic fluorinated alcohols/esters | Provides access to enantiopure fluorinated building blocks. researchgate.netnih.gov |
| Fluorinases | C-F Bond Formation | S-adenosyl-L-methionine (SAM) | Demonstrates enzymatic nucleophilic fluorination. nih.govbohrium.com |
| Cytochrome P450s | Fluoroalkylation | Various organic molecules | Can introduce fluoroalkyl groups via C-H bond conversion. nih.gov |
| Aldolases | C-C Bond Formation | Fluorinated aldehydes/ketones | Synthesizes key intermediates for fluorinated drugs. nih.gov |
Heterogeneous and Homogeneous Catalysis for Energy Applications
Catalysis is crucial for developing sustainable energy technologies, including fuel cells and batteries. rsc.org Both heterogeneous and homogeneous catalysts play vital roles in these applications. Fluorinated materials are particularly important in this domain due to their unique properties, such as high thermal stability, chemical resistance, and specific electrochemical characteristics. researchgate.netscispace.com
In proton exchange membrane (PEM) fuel cells, fluorinated polymers, most notably Nafion (a perfluorinated sulfonic acid ionomer), are used as the membrane material. researchgate.net The membrane's function is to conduct protons while separating the fuel and the oxidant. The presence of fluorine imparts the necessary chemical stability to withstand the harsh oxidative and acidic conditions within the fuel cell. Furthermore, fluorination of carbon-based catalyst supports in fuel cell electrodes can enhance performance by improving water management and suppressing carbon corrosion. strath.ac.ukrsc.org Fluorinated carbons can create superhydrophobic surfaces that prevent "flooding" of the catalyst layer, ensuring efficient oxygen diffusion to the active sites. strath.ac.uk
In the context of energy storage, particularly in lithium-ion batteries, fluorinated compounds are essential components of electrolytes. researchgate.net They are used as solvents, additives, or salts (e.g., lithium hexafluorophosphate, LiPF₆) to form a stable solid electrolyte interphase (SEI) on the electrode surfaces, which enhances battery cycle life and stability. Homogeneous catalysts are critical for synthesizing these complex fluorinated electrolyte components. rsc.org Heterogeneous catalysis, on the other hand, is employed in the production of electrode materials, such as fluorinated carbons, which can exhibit high energy densities. researchgate.net
| Application | Catalyst Type | Fluorinated System | Role of Fluorination |
| PEM Fuel Cells | Heterogeneous (e.g., Pt on Carbon) | Fluorinated carbon supports, Fluorinated ionomers (Nafion) | Enhances catalyst durability, improves water management, and provides chemical stability. strath.ac.ukrsc.orgmdpi.com |
| Lithium-ion Batteries | Homogeneous (for synthesis) | Fluorinated electrolyte additives and salts (e.g., LiPF₆) | Improves cycle life and thermal stability by forming a stable SEI layer. researchgate.net |
| Oxygen Evolution Reaction (OER) | Heterogeneous (e.g., NiFe alloy) | Ammonium fluoride (NH₄F) used in synthesis | Can influence catalyst morphology and performance. mdpi.com |
Emerging Research Directions and Future Outlook
Photochemistry and Electrochemistry of Fluorinated Benzhydrols
The photophysical and electrochemical properties of fluorinated organic molecules are areas of active investigation. For fluorinated benzhydrols, including 3,3',4-Trifluorobenzhydrol, these studies could reveal novel reactive intermediates and transformation pathways.
Photochemistry: The carbon-fluorine bond's strength and the influence of fluorine on molecular orbitals can significantly alter photochemical behavior compared to non-fluorinated analogues. Research in this area could focus on:
Photochemical Stability and Degradation: Understanding the stability of fluorinated benzhydrols under UV irradiation is crucial for applications where they might be exposed to light.
Photoinduced Reactions: The fluorine substituents can influence the nature of excited states and the pathways of photoinduced electron transfer or bond cleavage. This could lead to the development of novel synthetic methodologies. For instance, the photolysis of other fluorinated compounds has been shown to generate reactive radical species that can participate in subsequent reactions. rsc.org
Electrochemistry: Electrochemical methods offer a green and highly tunable approach to chemical synthesis. vapourtec.com The electrochemical behavior of this compound is an unexplored frontier. Key research directions include:
Electrochemical Oxidation and Reduction: Investigating the oxidation and reduction potentials of fluorinated benzhydrols can provide insight into their electronic structure and reactivity. Anodic oxidation, for example, could offer a pathway to generate reactive cationic species.
Electrosynthesis of Derivatives: Electrochemical fluorination is a growing field, offering alternatives to traditional, often harsh, fluorinating reagents. nih.govepa.gov While this compound is already fluorinated, electrochemical methods could be employed to modify other parts of the molecule or to synthesize related compounds. The development of electrochemical protocols often involves screening various parameters to optimize yield and selectivity. vapourtec.com
| Research Area | Focus | Potential Outcome |
| Photochemistry | Stability under UV; Photoinduced electron transfer and bond cleavage. | New synthetic methods; Understanding of degradation pathways. |
| Electrochemistry | Oxidation/reduction potentials; Anodic and cathodic transformations. | Green synthesis of derivatives; Insight into electronic properties. vapourtec.com |
Application in Structural Proteomics and Chemical Biology
Fluorine-containing molecules are becoming invaluable tools in chemical biology and structural proteomics. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the utility of ¹⁹F NMR, can be leveraged for studying biological systems.
¹⁹F NMR Probes: this compound and its derivatives could be developed as ¹⁹F NMR probes. The distinct fluorine environments in the molecule would likely result in well-resolved signals in the ¹⁹F NMR spectrum, which could report on the local environment upon binding to a biological macromolecule like a protein. This allows for the study of protein structure and conformational changes. vapourtec.com
Probes for Chemical Biology: By incorporating reactive moieties, this compound can be converted into probes for various applications in chemical biology, such as activity-based protein profiling (ABPP) or photo-affinity labeling. nih.govresearchgate.net For example, converting the hydroxyl group into a photo-activatable group like a diazirine could generate a probe to identify protein binding partners. nih.gov
| Application Area | Technique | Potential Use of this compound |
| Structural Proteomics | ¹⁹F NMR Spectroscopy | As a scaffold for probes to study protein structure and interactions. vapourtec.comnih.gov |
| Chemical Biology | Photo-affinity Labeling | Derivatives could be used to covalently label and identify target proteins in complex biological systems. nih.gov |
| Chemical Biology | Activity-Based Protein Profiling (ABPP) | As a building block for designing probes that target specific enzyme families. nih.gov |
Development of Novel Fluorinating Reagents
The quest for new, milder, and more selective fluorinating reagents is a central theme in modern organic synthesis. mdpi.comnih.govnih.gov While this compound is a product of fluorination, its structural framework could potentially be used to develop new reagents.
Research could be directed towards modifying the benzhydrol core to create reagents for either nucleophilic or electrophilic fluorination. For instance, derivatization of the hydroxyl group could lead to new classes of reagents. The development of such reagents often involves extensive screening of reaction conditions and substrates to establish their scope and limitations. mdpi.com The unique electronic environment provided by the three fluorine atoms could modulate the reactivity and selectivity of a potential fluorinating agent derived from this scaffold.
Multifunctional Derivatives and Supramolecular Chemistry
The field of supramolecular chemistry focuses on the chemistry "beyond the molecule," studying systems held together by non-covalent interactions. wikipedia.orgyoutube.combeilstein-journals.org this compound possesses several features that make it an attractive building block for supramolecular chemistry.
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor.
π-π Stacking: The two fluorinated phenyl rings can engage in π-π stacking interactions.
Halogen Bonding and Other Non-covalent Interactions: The fluorine atoms can act as hydrogen bond acceptors or potentially participate in other non-covalent interactions, influencing the self-assembly of molecules into larger, ordered structures.
By attaching other functional groups to the this compound core, multifunctional derivatives can be created. These derivatives could be designed to self-assemble into complex architectures like liquid crystals, gels, or molecular capsules for host-guest chemistry. wikipedia.orgyoutube.com The interplay between different non-covalent forces would dictate the final supramolecular structure. beilstein-journals.org
| Interaction Type | Participating Group(s) | Potential Supramolecular Application |
| Hydrogen Bonding | -OH group | Directing self-assembly, molecular recognition. wikipedia.org |
| π-π Interactions | Fluorinated phenyl rings | Formation of stacked columnar or layered structures. beilstein-journals.org |
| Halogen Bonding | C-F bonds | Fine-tuning crystal packing and molecular assembly. |
Interdisciplinary Research Integrating Trifluorobenzhydrol Chemistry
The future of chemical research lies in interdisciplinary collaboration. The unique properties of this compound make it a candidate for projects that bridge organic synthesis with materials science, medicinal chemistry, and chemical biology. epfl.chrsc.org
Medicinal Chemistry: Fluorine is a common element in many pharmaceuticals. The trifluorinated benzhydrol scaffold could be explored as a new pharmacophore in drug discovery programs. Its derivatives could be synthesized and screened for biological activity against various disease targets.
Materials Science: As discussed, derivatives of this compound could be used to create novel supramolecular materials with interesting optical, electronic, or mechanical properties. The fluorine atoms can enhance properties like thermal stability and lipophilicity, which are desirable in materials applications.
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of agrochemicals. The this compound core could serve as a starting point for the development of new pesticides or herbicides.
The integration of computational chemistry will be vital in guiding these interdisciplinary efforts, allowing for the prediction of properties and the rational design of new molecules and materials based on the this compound scaffold.
Q & A
What are the recommended methods for synthesizing 3,3',4-Trifluorobenzhydrol in laboratory settings?
Basic Research Question
A common approach involves the reduction of a trifluoromethyl-substituted benzophenone precursor. For example, fluorinated benzaldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) can undergo nucleophilic addition followed by acid-catalyzed dehydration to form the benzhydrol structure . Grignard reagents or sodium borohydride may be employed for ketone reduction. Characterization should include and NMR to confirm regiochemistry and purity .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR : To resolve trifluoromethyl groups and assess electronic environments.
- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (NIST databases provide reference spectra for fluorinated analogs) .
- Infrared (IR) spectroscopy : To identify hydroxyl (-OH) and C-F stretching vibrations.
- X-ray crystallography : For definitive structural elucidation if crystalline derivatives are obtainable.
What safety precautions are essential when handling this compound in the laboratory?
Basic Research Question
While specific toxicity data for this compound is limited, fluorinated aromatic compounds often exhibit hazards similar to 3,3'-diaminobenzidine, including potential mutagenicity . Recommended precautions:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Avoid inhalation of dust or vapors; employ HEPA filters if aerosolization occurs.
- Store in airtight containers away from oxidizers and acids.
- Dispose of waste via approved hazardous chemical protocols .
How does the electronic effect of trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing nature of -CF groups deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, this effect enhances stability in radical or nucleophilic aromatic substitution reactions. For example, 3-(trifluoromethyl)phenylboronic acid derivatives are effective in Suzuki-Miyaura couplings due to improved oxidative stability . Computational studies (DFT) are recommended to map electronic effects on reaction pathways.
What are the challenges in achieving high enantiomeric purity when synthesizing chiral derivatives of this compound?
Advanced Research Question
Chiral resolution of benzhydrols is complicated by rotational flexibility around the central C-OH bond. Strategies include:
- Asymmetric catalysis : Chiral ligands (e.g., BINOL) in transfer hydrogenation reactions.
- Kinetic resolution : Enzymatic methods using lipases or esterases to selectively hydrolyze enantiomers.
- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
How should researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound across different studies?
Advanced Research Question
Discrepancies may arise from impurities or polymorphic forms. Recommended steps:
- Reproduce measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points).
- Cross-validate data against NIST standards or PubChem entries for analogous fluorinated compounds .
- Publish detailed synthetic protocols , including solvent purity and crystallization conditions, to ensure reproducibility .
What role does this compound play in designing fluorinated liquid crystals or pharmaceutical intermediates?
Advanced Research Question
The compound’s rigid, fluorinated structure makes it a candidate for:
- Liquid crystals : The -CF groups enhance dielectric anisotropy and thermal stability in display technologies.
- Drug intermediates : Fluorine improves metabolic stability and bioavailability. For example, trifluoromethyl groups are common in kinase inhibitors.
Experimental design should include phase behavior studies (DSC, polarized microscopy) and in vitro metabolic stability assays .
How can computational modeling aid in predicting the environmental persistence of this compound?
Advanced Research Question
Tools like EPI Suite or COSMOtherm estimate biodegradation half-lives and bioaccumulation potential. Key parameters:
- LogP : High lipophilicity (predicted from fluorine content) may indicate bioaccumulation.
- Hydrolysis rates : Fluorine’s electronegativity slows hydrolytic degradation.
- Toxicity : QSAR models can predict ecotoxicity using data from structurally related compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
